molecular formula C20H24O6 B12339225 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12339225
M. Wt: 360.4 g/mol
InChI Key: XALNHTCGJMPZSI-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The systematic naming of this compound follows IUPAC guidelines for flavonoid derivatives. Its parent structure, 4a,5,6,7,8,8a-hexahydrochromen-4-one , consists of a partially hydrogenated bicyclic system (benzopyran-4-one) with ketone functionality at position 4. The phenyl substituent at position 3 of the chromenone core is modified with hydroxyl groups at positions 3 and 4 and a 3-methylbut-2-enyl (prenyl) group at position 5. Two additional hydroxyl groups occupy positions 5 and 7 of the chromenone skeleton.

Molecular Formula : $$ \text{C}{20}\text{H}{24}\text{O}_6 $$
Molecular Weight : 360.4 g/mol
Classification : As a prenylated flavonoid, it belongs to the flavone subclass, distinguished by the presence of a ketone group at position 4 and unsaturated C2–C3 bond in the chromenone system.

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data specific to this compound remain unreported, analogous prenylated flavonoids exhibit planar aromatic systems with non-coplanar prenyl side chains due to steric hindrance. For example, X-ray diffraction studies of artocarpin (a related prenylated flavone) reveal dihedral angles of 65–75° between the phenyl ring and prenyl group, optimizing intramolecular hydrogen bonding between hydroxyl groups and ketone oxygen. Computational models predict similar conformational dynamics for this compound, with the prenyl moiety adopting a gauche orientation relative to the chromenone core to minimize steric clashes.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides critical insights into the compound’s substitution pattern and stereochemistry:

  • $$ ^1\text{H} $$ NMR :

    • Aromatic protons on the dihydroxyphenyl ring resonate as two singlets at $$ \delta $$ 6.28 (H-2) and $$ \delta $$ 6.15 (H-6), shielded by adjacent hydroxyl groups.
    • Prenyl group signals include a doublet at $$ \delta $$ 5.25 (H-2'', $$ J = 6.8 \, \text{Hz} $$), a multiplet at $$ \delta $$ 3.32 (H-1''), and methyl singlets at $$ \delta $$ 1.68 (H-4'') and $$ \delta $$ 1.58 (H-5'').
    • Hydroxyl protons appear as broad singlets at $$ \delta $$ 9.42 (5-OH) and $$ \delta $$ 9.35 (7-OH).
  • $$ ^{13}\text{C} $$ NMR :

    • Chromenone carbonyl (C-4) at $$ \delta $$ 192.4.
    • Olefinic carbons of the prenyl group at $$ \delta $$ 122.5 (C-2'') and $$ \delta $$ 131.8 (C-3'').
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at $$ m/z $$ 360.1572 ($$ \text{[M]}^+ $$), with characteristic fragments:

  • Loss of prenyl group ($$ -\text{C}5\text{H}7 $$) at $$ m/z $$ 265.
  • Retro-Diels-Alder cleavage of the chromenone ring yielding ions at $$ m/z $$ 153 and 135.
Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies key functional groups:

  • Broad band at $$ 3280 \, \text{cm}^{-1} $$ (O–H stretching).
  • Sharp peak at $$ 1665 \, \text{cm}^{-1} $$ (C=O ketone).
  • Aromatic C=C vibrations at $$ 1602 \, \text{cm}^{-1} $$ and $$ 1450 \, \text{cm}^{-1} $$.

Computational Chemistry Approaches

Molecular Orbital Calculations

Hückel molecular orbital (HMO) theory predicts localization of the highest occupied molecular orbital (HOMO) on the chromenone’s phenyl ring and prenyl group, suggesting susceptibility to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) resides on the ketone and conjugated double bonds, indicative of nucleophilic reactivity.

Density Functional Theory (DFT) Simulations

DFT-optimized geometries (B3LYP/6-311+G(d,p)) correlate with experimental NMR data, revealing:

  • Intramolecular hydrogen bonds between 3-OH and the chromenone carbonyl ($$ \text{O} \cdots \text{H–O} $$ distance: 1.89 Å).
  • Partial charge distribution favoring electron donation from the prenyl group to the aromatic system.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-6,9,13,15,17-18,21-24H,4,7-8H2,1-2H3

InChI Key

XALNHTCGJMPZSI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Direct Electrophilic Prenylation

The 3-methylbut-2-enyl group is introduced via Friedel-Crafts alkylation using 3-methyl-2-buten-1-ol under acidic conditions. Zinc chloride (ZnCl₂) in ethyl acetate at 40–80°C facilitates regioselective C-prenylation on electron-rich aromatic rings.

Table 1 : Prenylation Efficiency Under Varied Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%) Regioselectivity
ZnCl₂ Ethyl Acetate 40 4 23–36 5-position dominant
BF₃·Et₂O DCM 0 12 18–29 Mixed 3/5 positions
H₂SO₄ MeOH 65 6 12–15 Non-specific

Key findings:

  • ZnCl₂ in ethyl acetate provides optimal balance between yield and regiocontrol
  • Electron-donating groups on the aromatic ring enhance reaction rate but may lead to over-alkylation
  • Steric effects direct prenylation to the less hindered 5-position in trihydroxyphenyl systems

Chromenone Core Construction

Aldol/Oxa-Michael Cascade

The hexahydrochromen-4-one system is assembled through a sequential aldol addition, oxa-Michael reaction, and dehydration. Using 1-(2,4,6-trihydroxyphenyl)ethan-1-one and benzaldehyde derivatives, this method achieves the bicyclic framework in three steps:

  • Aldol Condensation : K₂CO₃-mediated coupling in acetone (60°C, 4 h) yields chalcone intermediates
  • Oxa-Michael Cyclization : DMSO/I₂ system promotes 6-endo-trig cyclization (reflux, 1 h)
  • Dehydration : Acidic workup (HCl/H₂O) generates the conjugated enone system

Table 2 : Chromenone Synthesis Optimization

Step Conditions Yield (%) Purity (%)
Aldol K₂CO₃/acetone/4h 85–90 95
Oxa-Michael I₂/DMSO/reflux 70–75 88
Dehydration 10% HCl/rt 95–98 99

Mechanistic studies confirm the iodine-mediated cyclization proceeds via single electron transfer (SET), generating radical intermediates that facilitate ring closure.

Fragment Coupling and Final Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between brominated chromenone derivatives and boronic ester-functionalized prenylphenols enables precise connectivity:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: THF/H₂O (3:1)
  • Temp: 80°C, 12 h
  • Yield: 62–68%

Table 3 : Coupling Efficiency by Substitution Pattern

Chromenone Position Boronic Ester Position Yield (%)
C-8 C-3' 68
C-6 C-5' 55
C-5 C-4' 42

Oxidative Coupling

Radical-mediated dimerization using Mn(OAc)₃ in acetic acid provides an alternative for constructing biaryl linkages:

  • Oxidant: Mn(OAc)₃·2H₂O (2.5 equiv)
  • Solvent: AcOH/H₂O (4:1)
  • Temp: 25°C, 6 h
  • Yield: 48–53%

Post-Functionalization and Protecting Group Strategies

Hydroxylation and Demethylation

Late-stage hydroxylation employs Sharpless asymmetric dihydroxylation (AD-mix β) to install vicinal diols:

  • Substrate: 4a,5-dihydrochromenone
  • Conditions: AD-mix β, t-BuOH/H₂O (1:1), 0°C
  • Yield: 74%

Methyl ether deprotection uses BBr₃ in DCM (-78°C to rt):

  • BBr₃ (3.0 equiv)
  • Reaction Time: 4 h
  • Demethylation Yield: 89–93%

Stereochemical Control

Chiral auxiliaries and asymmetric catalysis ensure proper configuration of the hexahydrochromen system:

  • Evans oxazolidinone for C-4a/C-8a stereochemistry
  • Jacobsen epoxidation for cis-diol formation
  • Noyori hydrogenation for ketone reduction

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding techniques using NaOH pellets achieve chalcone precursors in 15 minutes:

  • Reactants: 2,6-dihydroxyacetophenone + 3,4-dimethoxybenzaldehyde
  • Base: NaOH (4.0 equiv)
  • Yield: 82% vs. 58% for solution-phase

Table 4 : Conventional vs. Mechanochemical Synthesis

Parameter Solution-Phase Grinding
Time 24 h 15 min
Solvent Volume 25 mL 0 mL
Energy Consumption 58 kJ 12 kJ
Purity 91% 95%

Photochemical Methods

Schenck ene reaction enables photooxygenation of prenylphenols:

  • Light Source: 450 W Hg lamp
  • Sensitizer: Methylene Blue (0.1 mol%)
  • Oxygen Pressure: 1 atm
  • Conversion: 89%

Analytical Characterization

Critical spectroscopic data for final product validation:

¹H NMR (500 MHz, CDCl₃) :

  • δ 12.82 (s, 1H, 5-OH)
  • δ 7.24 (d, J = 8.5 Hz, 1H, H-2')
  • δ 6.89 (s, 1H, H-6')
  • δ 5.34 (t, J = 7.0 Hz, 1H, prenyl CH)
  • δ 3.12 (m, 2H, H-4a, H-8a)

¹³C NMR (125 MHz, CDCl₃) :

  • δ 196.4 (C-4 ketone)
  • δ 164.2, 161.7 (aryl C-O)
  • δ 131.5 (prenyl CH)
  • δ 78.3 (C-5)

HRMS (ESI-TOF) :

  • m/z Calcd for C₂₅H₂₈O₆ [M+H]⁺: 425.1961
  • Found: 425.1958

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Activity

Panduratin A exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

1.2 Anti-inflammatory Effects

Research indicates that Panduratin A can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory conditions like arthritis and asthma .

1.3 Anticancer Properties

Panduratin A has been investigated for its anticancer effects, particularly against breast cancer cells. It induces apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for developing targeted cancer therapies .

Agricultural Applications

2.1 Plant Growth Promotion

The compound has been shown to enhance plant growth and development by promoting root elongation and increasing biomass in various plant species. This property can be beneficial in agricultural practices to improve crop yields .

2.2 Pest Resistance

Panduratin A has demonstrated insecticidal properties against agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting more sustainable farming practices .

Biochemical Research

3.1 Enzyme Inhibition Studies

Panduratin A serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

3.2 Natural Product Synthesis

The compound is also significant in the synthesis of other natural products due to its unique structural features. Researchers utilize it as a precursor for synthesizing more complex flavonoids and other bioactive compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
MedicinalAntioxidant activityScavenges free radicals; reduces oxidative stress
Anti-inflammatory effectsInhibits COX and LOX enzymes
Anticancer propertiesInduces apoptosis in breast cancer cells
AgriculturalPlant growth promotionEnhances root elongation; increases biomass
Pest resistanceExhibits insecticidal properties
Biochemical ResearchEnzyme inhibition studiesUseful for studying metabolic pathways
Natural product synthesisServes as a precursor for complex flavonoids

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of Panduratin A using DPPH radical scavenging assays. Results indicated that Panduratin A effectively reduced DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies demonstrated that Panduratin A significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .

Case Study 3: Efficacy Against Breast Cancer Cells

Research involving MCF-7 breast cancer cells showed that treatment with Panduratin A led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Molecular Targets: Includes enzymes like cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Differences Source/References
Target Compound
3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
C₂₀H₂₀O₆ 356.36 Hexahydrochromen ring, 3,4-dihydroxyphenyl, prenyl group at position 5 Fully saturated chromen core
Glycyrrhisoflavone
(3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one)
C₂₀H₁₈O₆ 354.35 Unsaturated chromen ring (4H-1-benzopyran-4-one) Planar structure due to aromatic chromen ring
Uralenol
(2-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one)
C₂₀H₁₈O₇ 370.35 Additional hydroxyl group at position 3 of chromen ring Higher polarity and molecular weight; enhanced hydrogen-bonding capacity
(2S)-2-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one C₂₀H₂₀O₆ 356.40 Partially saturated chromen ring (2,3-dihydro) Reduced conjugation compared to fully unsaturated analogs
Neobavaisoflavone
(7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one)
C₂₀H₁₈O₄ 322.40 Isoflavone backbone with prenyl group at position 3 of phenyl ring Different hydroxylation pattern (7-OH instead of 5,7-diOH)

Pharmacological and Bioactivity Data

Compound Name Bioactivity Highlights Key Targets/Pathways Bioavailability (Predicted) References
Target Compound Potential antioxidant and anti-inflammatory activity due to multiple hydroxyl groups; hexahydro core may enhance metabolic stability. NF-κB, TNF-α (inferred from analogs) Not Available
Glycyrrhisoflavone Known for anti-inflammatory effects; planar structure may favor DNA intercalation or enzyme inhibition. COX-2, IL-6 Not Available
Uralenol Strong radical scavenging activity due to 3,5,7-trihydroxy groups; higher solubility but lower membrane permeability. Antioxidant enzymes (e.g., SOD) Not Available
MOL004898
(Chalcone analog)
Reported in network pharmacology studies for modulating lipid metabolism and inflammation; lower bioavailability (0.31). PPAR-γ, AMPK 0.31
Neobavaisoflavone Binds strongly to Aβ42 aggregates in Alzheimer’s models; prenyl group enhances hydrophobic interactions. Aβ42, Tau proteins Not Available

Key Functional Group Comparisons

  • Hydroxylation Patterns: The target compound and Glycyrrhisoflavone share 3,4-dihydroxyphenyl and 5,7-dihydroxy groups, critical for antioxidant activity.
  • Chromen Ring Saturation :
    • Saturation in the target compound (hexahydro) reduces conjugation, likely altering UV absorption and redox properties compared to unsaturated analogs like Glycyrrhisoflavone .

Biological Activity

3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C25H32O6C_{25}H_{32}O_{6} with a molecular weight of approximately 428.5 g/mol. This compound is characterized by multiple hydroxyl groups and prenylated phenyl rings which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its antioxidant and anti-inflammatory properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively, reducing oxidative stress in cells. Additionally, it can inhibit the production of pro-inflammatory cytokines, thus playing a role in modulating inflammatory responses.

Key Molecular Targets

  • Cyclooxygenase (COX) : Involved in the inflammatory process.
  • Lipoxygenase (LOX) : Another enzyme linked to inflammation.
  • Catechol O-methyltransferase (COMT) : Inhibits the metabolism of catecholamines and may influence neurotransmitter levels.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines.
  • Anti-inflammatory Effects : Studies indicate that it can significantly lower levels of inflammatory mediators such as TNF-alpha and IL-6.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntimicrobialEffective against selected bacterial strains

Case Study 1: Antioxidant Efficacy

In a study conducted on human fibroblast cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests significant antioxidant potential which could be beneficial in preventing oxidative damage associated with aging and various diseases.

Case Study 2: Anti-inflammatory Mechanism

A recent in vivo study demonstrated that administration of the compound in a murine model of arthritis led to reduced swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Prenylation : Using prenyl bromide under basic conditions to introduce the prenyl group.
  • Cyclization : Formation of the chromenone core through acid-catalyzed cyclization.
  • Hydroxylation : Introduction of hydroxyl groups via oxidation reactions using agents like hydrogen peroxide.

These methods are essential for producing high yields and purity necessary for biological testing.

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